5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside is an isoflavonoid glycoside isolated from the plant Pueraria lobata . This compound belongs to the class of flavonoids, specifically isoflavones, which are known for their diverse biological activities. It has a molecular formula of C27H30O16 and a molecular weight of 610.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside typically involves the extraction from natural sources such as Pueraria lobata The extraction process includes solvent extraction followed by chromatographic techniques to isolate the pure compound
Industrial Production Methods
Industrial production of this compound is primarily based on large-scale extraction from Pueraria lobata. The process involves harvesting the plant material, drying, and then using solvents like ethanol or methanol for extraction. The extract is then subjected to various purification steps, including column chromatography, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinones, while reduction can produce reduced isoflavonoid derivatives. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer and neuroprotective activities.
Industry: It is used in the development of natural health products and supplements.
Mechanism of Action
The mechanism of action of 5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Cell Signaling: Modulating signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Genistein: Another isoflavonoid with similar antioxidant and anti-inflammatory properties.
Daidzein: Known for its estrogenic activity and potential health benefits.
Biochanin A: An isoflavonoid with anti-cancer and anti-inflammatory effects.
Uniqueness
5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside is unique due to its specific glycoside structure, which may enhance its solubility and bioavailability compared to other isoflavonoids. Its distinct combination of hydroxyl groups also contributes to its unique biological activities .
Properties
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-6-14-18(32)21(35)23(37)26(41-14)40-13-5-12-16(17(31)11(8-39-12)9-1-3-10(30)4-2-9)20(34)25(13)43-27-24(38)22(36)19(33)15(7-29)42-27/h1-5,8,14-15,18-19,21-24,26-30,32-38H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFVFMDEGBUPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=C(C(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.